molecular formula C12H17N B13056498 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine

Cat. No.: B13056498
M. Wt: 175.27 g/mol
InChI Key: RTZUWJSINYIGON-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine is a structurally unique amine characterized by a cyclopropyl group attached to the amine-bearing carbon and a 4-methylphenyl substituent on the adjacent carbon of the ethanamine backbone. Its molecular formula is C₁₂H₁₇N, with a calculated molecular weight of 175.27 g/mol. The cyclopropyl moiety introduces steric and electronic effects, while the 4-methylphenyl group contributes aromaticity and hydrophobicity.

Properties

IUPAC Name

1-cyclopropyl-2-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11-12H,6-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZUWJSINYIGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine typically involves:

Scalable Synthesis Using Cyclopropyl Methyl Ketone

A scalable method for synthesizing non-racemic 1-cyclopropyl alkylamines has been developed using inexpensive starting materials such as cyclopropyl methyl ketone and (S)-α-phenylethylamine. This method includes:

  • Condensation Reaction :
    • Cyclopropyl methyl ketone reacts with (S)-α-phenylethylamine in the presence of a Lewis acid (e.g., B(OiPr)3).
    • Solvents such as THF, iso-propanol, or toluene are preferred for this step.
  • Reduction :

    • The intermediate imine is reduced to form a secondary amine using hydrogenation or other reduction methods.
  • Debenzylation :

    • Removal of benzyl protecting groups yields the primary amine.

This method is well-suited for large-scale production due to its simplicity and cost-effectiveness.

Use of Chiral Sulfinamide

Another route involves the reaction of cyclopropanecarbaldehyde with chiral sulfinamide:

  • Reduction :
    • The imine is reduced to yield the corresponding amine hydrochloride in high optical purity (76% yield).

This approach is advantageous for producing optically active compounds but requires low-temperature conditions and purification by flash chromatography.

Protecting Group Strategy

In certain methods, protecting groups are used to enhance selectivity during synthesis:

  • Initial Condensation :
    • Cyclopropyl ketones are condensed with substituted phenyl compounds under acidic conditions.

This strategy ensures high yields and minimizes side reactions.

Purification by Salt Formation

To increase optical purity, the amine can be converted into mandelic acid salts:

  • Salt Formation :
    • Reaction with (R)-mandelic acid in solvents such as ethanol or MTBE produces crystalline salts.

This step enhances enantiomeric purity and is particularly useful for pharmaceutical applications.

Summary Table of Key Methods

Method Key Steps Advantages Challenges
Scalable Synthesis Condensation → Reduction → Debenzylation Cost-effective, scalable Requires Lewis acids
Chiral Sulfinamide Route Imine formation → Reduction High optical purity Low temperature required
Protecting Group Strategy Condensation → Protecting group removal High selectivity Requires additional steps
Purification via Salt Formation Salt formation → Regeneration Enhanced optical purity Additional purification needed

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites, modulating biological activity and influencing various pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents modulate electronic properties, affecting reactivity and solubility. For example, methoxy groups enhance solubility in polar solvents compared to hydrophobic methyl groups .

Biological Activity

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine is an organic compound notable for its unique structure, which includes a cyclopropyl group, an ethanamine backbone, and a 4-methylphenyl substituent. This compound has garnered attention in neuropharmacology due to its potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Understanding its biological activity is crucial for exploring its therapeutic applications in mood disorders and neurodegenerative diseases.

  • Molecular Formula : C12H17N
  • Molecular Weight : 175.27 g/mol
  • CAS Number : 56595-02-9

The structural characteristics of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Neurotransmitter Interaction

Research indicates that 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine exhibits significant activity at serotonin and dopamine receptors. These interactions suggest potential psychotropic effects, which could be beneficial in treating conditions like depression and anxiety. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological investigation.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that compounds with similar structures to 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine showed varying affinities for serotonin receptors, which are implicated in mood regulation. This suggests that the compound may also exhibit similar properties, warranting further exploration in clinical settings.
  • Cytotoxicity Assessments :
    • Preliminary cytotoxicity studies indicated that derivatives of this compound could affect cancer cell lines, although specific data on 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine remains limited. Comparative analyses with other amines revealed that structural modifications significantly influence biological activity .
  • Pharmacological Potential :
    • The compound's interaction with dopamine receptors suggests it may have implications for treating neurodegenerative diseases such as Parkinson's disease. Further studies are needed to elucidate its mechanism of action and therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine, a comparison with structurally related compounds is beneficial:

Compound NameStructure FeaturesUnique Characteristics
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amineSimilar cyclopropyl and ethanamineDifferent phenyl substitution leading to varied properties
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-olHydroxyl group instead of amineExhibits different reactivity due to alcohol functionality
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-oneKetone instead of amineExhibits different reactivity due to carbonyl group

This table illustrates how minor structural changes can lead to significant differences in biological activity and pharmacological profiles.

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